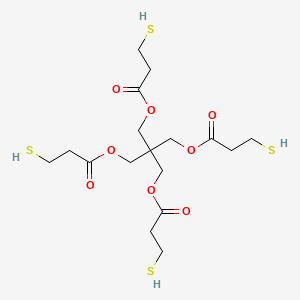

Pentaerythritol tetra(3-mercaptopropionate)

Description

Properties

IUPAC Name |

[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBBTVPTPXRUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044728 | |

| Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7575-23-7 | |

| Record name | Pentaerythritol tetra(3-mercaptopropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7575-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl tetrakis(3-mercaptopropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetrakis(3-mercaptopropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5413VH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Pentaerythritol Tetra(3-mercaptopropionate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a versatile crosslinking agent with significant applications in polymer chemistry, materials science, and drug delivery. This document details its fundamental chemical and physical characteristics, provides established experimental protocols for its synthesis and analysis, and illustrates key chemical pathways and workflows.

Core Properties of Pentaerythritol Tetra(3-mercaptopropionate)

Pentaerythritol tetra(3-mercaptopropionate), commonly abbreviated as PETMP, is a multifunctional thiol compound. Its structure features a central pentaerythritol core esterified with four 3-mercaptopropionate arms. This tetra-functional nature is the basis for its utility as a potent crosslinking agent, particularly in thiol-ene click chemistry reactions.[1][2] PETMP is a colorless to pale yellow viscous liquid at room temperature with a characteristic faint sulfurous odor.[3]

Chemical and Physical Data

The fundamental properties of PETMP are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | C₁₇H₂₈O₈S₄ |

| Molecular Weight | 488.66 g/mol [4] |

| CAS Number | 7575-23-7[4] |

| Appearance | Colorless to light yellow, clear viscous liquid[3][5] |

| Density | 1.28 g/mL at 25 °C[1] |

| Boiling Point | 275 °C at 1 mm Hg[1][4] |

| Flash Point | >230 °F (>110 °C)[1][4] |

| Refractive Index | n20/D 1.531[1] |

| Solubility | Practically insoluble in water.[4] Soluble in organic solvents like ethanol and acetone.[3] |

| pKa | 8.99 ± 0.10 (Predicted)[4] |

Safety and Handling

PETMP is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also considered very toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[7] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PETMP, as well as a representative protocol for its application in thiol-ene polymerization.

Synthesis of Pentaerythritol Tetra(3-mercaptopropionate)

The most common method for synthesizing PETMP is the esterification of pentaerythritol with 3-mercaptopropionic acid. The following protocol is a representative example based on established methods.[8][9]

Materials:

-

Pentaerythritol

-

3-mercaptopropionic acid

-

4-dimethylaminopyridine (DMAP) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate solution (e.g., 5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add pentaerythritol (1 equivalent), 3-mercaptopropionic acid (4.0-4.5 equivalents), and a catalytic amount of DMAP.

-

Dissolve the reactants in a suitable solvent such as dichloromethane.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (4.0-4.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 4-6 hours.[10] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC) to track the consumption of the starting materials.[10]

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude PETMP can be further purified by column chromatography if necessary.

Characterization Protocols

FTIR spectroscopy is used to confirm the formation of the ester linkages and the presence of the thiol groups.

Methodology:

-

Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.

-

Place a small drop of the purified PETMP onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

A weak absorption band around 2570 cm⁻¹ corresponding to the S-H stretching of the thiol group.

-

Absence of a broad O-H stretching band from the starting pentaerythritol (around 3300 cm⁻¹).

-

¹H NMR spectroscopy is a powerful tool for structural confirmation of PETMP.

Methodology:

-

Dissolve a small amount of the purified PETMP in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

A triplet around 1.6 ppm corresponding to the proton of the thiol group (-SH).

-

Multiplets around 2.7-2.8 ppm corresponding to the methylene protons adjacent to the thiol and carbonyl groups (-SCH₂CH₂CO-).

-

A singlet around 4.2 ppm corresponding to the methylene protons of the pentaerythritol core (-CH₂O-).

-

Thiol-Ene Photopolymerization

PETMP is a key component in thiol-ene "click" chemistry, which is a rapid and efficient method for creating polymer networks. This protocol describes a general procedure for the UV-initiated polymerization of PETMP with a diacrylate monomer to form a hydrogel.[3][11]

Materials:

-

Pentaerythritol tetra(3-mercaptopropionate) (PETMP)

-

A di-functional 'ene' monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, or Irgacure 2959)

-

A suitable solvent (if required, e.g., for dissolving the components)

Equipment:

-

UV light source (e.g., 365 nm)

-

Molds for casting the polymer (e.g., glass slides with spacers, PDMS molds)

Procedure:

-

Prepare a prepolymer solution by mixing PETMP and the diacrylate monomer. The stoichiometric ratio of thiol groups to ene groups is typically 1:1 for optimal network formation.

-

Add a small amount of photoinitiator to the mixture (e.g., 0.1-1.0 wt%). Ensure the initiator is completely dissolved.

-

Pour the prepolymer solution into the desired mold.

-

Expose the mold to UV light for a specified period (typically a few minutes) to initiate polymerization. The curing time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the sample.

-

The resulting crosslinked polymer can then be removed from the mold for further characterization and application.

Visualizing Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical processes and workflows associated with Pentaerythritol tetra(3-mercaptopropionate).

Synthesis of PETMP

Caption: Synthetic pathway for Pentaerythritol tetra(3-mercaptopropionate).

Thiol-Ene Photopolymerization Workflow

Caption: Workflow for thiol-ene photopolymerization using PETMP.

Thiol-Ene Radical Reaction Mechanism

Caption: Radical mechanism of the thiol-ene click reaction.

References

- 1. CN104529845A - Preparation method for pentaerythritol tetra (3-R-alkyl thiopropionic acid) - Google Patents [patents.google.com]

- 2. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]

- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 4. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Method for preparing pentaerythritol tetra (3-mercaptopropionic acid) ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN112225683B - Preparation method and application of pentaerythritol tetra-mercapto carboxylic ester - Google Patents [patents.google.com]

- 10. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Analysis of Pentaerythritol Tetra(3-mercaptopropionate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetra(3-mercaptopropionate), commonly abbreviated as PETMP, is a tetrafunctional thiol compound widely utilized in various fields, including polymer chemistry, materials science, and drug delivery systems. Its unique structure, featuring a central pentaerythritol core and four terminal thiol groups, allows it to act as a highly effective crosslinking agent and a key component in thiol-ene "click" chemistry reactions.[1][2] This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for the characterization of PETMP.

Chemical Structure and Properties

Pentaerythritol tetra(3-mercaptopropionate) is synthesized by the esterification of pentaerythritol with 3-mercaptopropionic acid.[3] The resulting molecule possesses a high degree of functionality, which is central to its utility in forming highly crosslinked polymer networks.

Caption: Chemical structure of Pentaerythritol tetra(3-mercaptopropionate).

Table 1: Chemical and Physical Properties of Pentaerythritol Tetra(3-mercaptopropionate)

| Property | Value | Reference |

| CAS Number | 7575-23-7 | [4] |

| Molecular Formula | C17H28O8S4 | [4] |

| Molecular Weight | 488.66 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Density | 1.28 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.531 | [3] |

| Boiling Point | 275 °C at 1 mmHg | [5] |

| Solubility | Insoluble in water | [5] |

Analytical Methodologies

A variety of analytical techniques are employed to characterize PETMP and ensure its purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

References

- 1. Pentaerythritol tetra(3-mercaptopropionate) | 7575-23-7 | Benchchem [benchchem.com]

- 2. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]

Synthesis of Pentaerythritol Tetra(3-mercaptopropionate): A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a versatile crosslinking agent and intermediate in various fields, including polymer chemistry and drug delivery systems. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides essential safety information for the chemicals involved.

Overview

Pentaerythritol tetra(3-mercaptopropionate) is a tetra-functional thiol compound synthesized via the esterification of pentaerythritol with 3-mercaptopropionic acid.[1] The reaction is typically catalyzed by an acid or a carbodiimide coupling agent. PETMP is a colorless to pale yellow viscous liquid at room temperature and is utilized in applications such as UV-curable coatings, adhesives, and as a component in the formation of polymeric networks for drug delivery.[2]

Synthesis Pathway

The synthesis of PETMP involves the formation of four ester bonds between the hydroxyl groups of pentaerythritol and the carboxylic acid groups of 3-mercaptopropionic acid. The general reaction is as follows:

C(CH₂OH)₄ + 4 HSCH₂CH₂COOH → C(CH₂OOCCH₂CH₂SH)₄ + 4 H₂O

This reaction can be effectively carried out using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst in a suitable organic solvent like dichloromethane.[3][4]

Experimental Protocol

This protocol details a common laboratory-scale synthesis of Pentaerythritol tetra(3-mercaptopropionate).

3.1. Materials and Equipment:

-

Reactants:

-

Pentaerythritol

-

3-Mercaptopropionic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

-

Solvent:

-

Dichloromethane (CH₂Cl₂)

-

-

Washing Solutions:

-

10% w/v Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

-

Drying Agent:

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

3.2. Synthesis Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add pentaerythritol (1.0 eq), 4-dimethylaminopyridine (DMAP, catalytic amount), and dichloromethane.

-

Addition of Reactants: Dissolve 3-mercaptopropionic acid (4.0 - 4.4 eq) in dichloromethane and add it to the dropping funnel. Slowly add the 3-mercaptopropionic acid solution to the stirring suspension of pentaerythritol at room temperature.

-

Addition of Coupling Agent: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 4.0 - 4.4 eq) in dichloromethane and add it to the dropping funnel. Add the DCC solution dropwise to the reaction mixture. An exothermic reaction may be observed. The reaction mixture will become a thick slurry as dicyclohexylurea (DCU) precipitates.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane to recover any product.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

10% sodium bicarbonate solution (to remove unreacted acid and catalyst).

-

Water.

-

Saturated sodium chloride solution (brine).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary, although for many applications, the washed product is of sufficient purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Pentaerythritol tetra(3-mercaptopropionate).

| Parameter | Value | Reference(s) |

| Reactants | ||

| Pentaerythritol | 1.0 molar equivalent | [3][4] |

| 3-Mercaptopropionic Acid | 4.0 - 4.4 molar equivalents | [3][5] |

| DCC | 4.0 - 4.4 molar equivalents | [3][4] |

| DMAP | 0.1 - 0.2 molar equivalents (catalytic) | [3][6] |

| Reaction Conditions | ||

| Solvent | Dichloromethane or Toluene | [3][6] |

| Temperature | Room Temperature to 40°C | [3][4] |

| Reaction Time | 4 - 7 hours | [3][6] |

| Yield and Purity | ||

| Reported Yield | 80 - 98% | [3][6] |

| Purity (by LC) | >95% | [3][6] |

Characterization

The structure of the synthesized Pentaerythritol tetra(3-mercaptopropionate) can be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the different protons in the molecule. Expected chemical shifts (in CDCl₃) are approximately:

-

δ 4.2 (s, 8H, -CH ₂-O-)

-

δ 2.8 (t, 8H, -CH ₂-SH)

-

δ 2.6 (t, 8H, -CH ₂-COO-)

-

δ 1.6 (t, 4H, -SH )

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present.[7] Expected peaks include:

-

~2570 cm⁻¹ (S-H stretch)

-

~1740 cm⁻¹ (C=O stretch of the ester)

-

~1150 cm⁻¹ (C-O stretch of the ester)

-

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pentaerythritol: Generally considered low hazard. May cause mild eye and skin irritation.

-

3-Mercaptopropionic Acid: Corrosive and toxic if swallowed.[8][9] Causes severe skin burns and eye damage.[8][9] Has a strong, unpleasant odor.

-

N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin and if swallowed.[10][11] A potent skin sensitizer that can cause allergic reactions.[10][11]

-

4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Causes serious eye damage.[12][13]

-

Dichloromethane: A volatile solvent that is a suspected carcinogen.[14] Handle with care to avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[15][8][10][12][14][16]

Visualization of the Synthesis Workflow

The following diagrams illustrate the key logical steps in the synthesis of Pentaerythritol tetra(3-mercaptopropionate).

Caption: Overall workflow for the synthesis of Pentaerythritol tetra(3-mercaptopropionate).

Caption: Detailed purification workflow for the synthesized product.

References

- 1. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]

- 4. Method for preparing pentaerythritol tetra (3-mercaptopropionic acid) ester - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112225683B - Preparation method and application of pentaerythritol tetra-mercapto carboxylic ester - Google Patents [patents.google.com]

- 6. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]

- 7. Pentaerythritol Tetra(3-mercaptopropionate)(7575-23-7)IR [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com:443 [carlroth.com:443]

Pentaerythritol Tetra(3-mercaptopropionate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a multifunctional thiol compound with significant applications in polymer chemistry and materials science.

Core Chemical Information

Pentaerythritol tetra(3-mercaptopropionate), identified by CAS number 7575-23-7, is a versatile crosslinking agent and polymer modifier. Its structure features a central pentaerythritol core esterified with four 3-mercaptopropionate arms, resulting in a molecule with four reactive thiol (-SH) groups.[1] This tetra-functionality makes it a valuable component in formulations for coatings, adhesives, and advanced polymers.[1][2]

Table 1: Physicochemical Properties of Pentaerythritol Tetra(3-mercaptopropionate)

| Property | Value |

| CAS Number | 7575-23-7 |

| Molecular Formula | C₁₇H₂₈O₈S₄[1][3] |

| Molecular Weight | 488.66 g/mol [3] |

| Appearance | Clear, colorless to slightly yellow liquid[3] |

| Density | 1.28 g/mL at 25 °C[4][5] |

| Boiling Point | 275 °C at 1 mmHg[4][5] |

| Refractive Index (n20/D) | 1.531 - 1.534[3][4] |

| Flash Point | 110.00 °C |

| Purity | Typically >95%[4] |

Synthesis and Reaction Mechanisms

PETMP is synthesized via the esterification of pentaerythritol with 3-mercaptopropionic acid. The thiol groups are highly reactive and can participate in various chemical transformations, most notably thiol-ene click reactions, which are crucial for polymer network formation.[1][6]

References

- 1. CAS 7575-23-7: Pentaerythritol tetra(3-mercaptopropionate) [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. China Pentaerythritol Tetra(3-mercaptopropionate) CAS 7575-23-7 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. 季戊四醇四-3-巯基丙酸酯 >95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]

- 6. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Thiol-Ene Click Chemistry with PETMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-ene click chemistry, with a specific focus on the versatile tetrafunctional thiol monomer, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). Thiol-ene chemistry is a powerful and efficient method for polymer synthesis and modification, prized for its high yields, insensitivity to oxygen and water, and mild reaction conditions.[1] PETMP, with its four reactive thiol groups, is a key building block for creating highly crosslinked and uniform polymer networks with tunable properties.[2][3]

Core Principles and Reaction Mechanisms

The thiol-ene reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (ene) to form a thioether linkage.[3] This reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.[1][4]

1. Radical-Mediated Thiol-Ene Reaction:

This is the most common pathway and is often referred to as the "thiol-ene click reaction."[1] It is a step-growth radical addition process that can be initiated either photochemically or thermally.[4][5]

-

Initiation: The reaction is initiated by a radical source, typically generated from a photoinitiator (e.g., DMPA, Irgacure 651) upon exposure to UV light, or a thermal initiator.[6][7][8] The initiator abstracts a hydrogen atom from a thiol group (R-SH), forming a thiyl radical (RS•).

-

Propagation: The highly reactive thiyl radical then adds to an 'ene' double bond in an anti-Markovnikov fashion, creating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol group, regenerating the thiyl radical and forming the thioether product. This chain transfer step allows the reaction to continue.

-

Termination: The reaction terminates when two radicals combine.

A key advantage of the radical-mediated thiol-ene reaction is its tolerance to oxygen, which is a common inhibitor in other free-radical polymerizations.[6][9]

2. Nucleophilic Michael Addition:

The thiol-ene reaction can also proceed via a base-catalyzed nucleophilic Michael addition.[4] In this mechanism, a base deprotonates the thiol to form a thiolate anion. This powerful nucleophile then attacks the activated C=C bond of the 'ene,' forming an intermediate carbanion which is subsequently protonated to yield the final thioether product.[4]

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

PETMP is a tetrafunctional thiol monomer widely used in thiol-ene chemistry due to its ability to form highly crosslinked polymer networks.[2] Its structure, with four pendant thiol groups, allows for the creation of materials with tailored mechanical and physical properties.[3] Polymers derived from PETMP are finding applications in diverse fields, including the development of degradable polymer networks, adhesives, and materials for drug delivery.[2][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on thiol-ene reactions involving PETMP.

Table 1: Reaction Kinetics and Conversion Rates

| 'Ene' Co-monomer | Initiator/Conditions | Thiol Conversion (%) | 'Ene' Conversion (%) | Reference |

| Triallylisocyanurate (TAIC) | DMPA (0.1 phr), UV irradiation | ~71 (initial), ~93 (after heating) | - | [7] |

| Phosphate functional monomer (PM-2) & TAC | BAPO (3 wt%), 395 nm UV light | 92.0 | 100 | [6] |

| Bicyclo[2.2.1]hepta-2,5-diene (BCH) | Photoactivation | 39.4 ± 3.4 | - | [12] |

| Ethoxylated bisphenol A dimethacrylate (BisEMA) | Photoactivation | - | 91.2 ± 0.5 (methacrylate conversion) | [12] |

Table 2: Physical and Mechanical Properties of PETMP-Based Polymers

| 'Ene' Co-monomer | Property | Value | Reference |

| 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) | Glass Transition Temperature (Tg) | 37 °C | [13][14] |

| Glyoxal bis(diallyl acetal) (GBDA) | Glass Transition Temperature (Tg) | 6 °C | [13] |

| Tri(ethyleneglycol)divinylether (TEG) | Young's Modulus (non-porous) | 13 MPa | [15] |

| Pentaerythritol tetraacrylate (PETA) | Decomposition Temperature | >345 °C | [16] |

Experimental Protocols

Below are detailed methodologies for conducting a typical photoinitiated thiol-ene polymerization with PETMP.

Materials:

-

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)[3]

-

'Ene' co-monomer (e.g., triallylisocyanurate, polyethylene glycol diacrylate)[3][17]

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)[3][6]

-

Solvent (if necessary, e.g., 2-butanone)[18]

-

Nitrogen gas (for inerting, optional but recommended for some systems)[5]

-

UV curing system (e.g., 365 nm lamp)[5]

-

Polymerization cell (e.g., two glass slides with a spacer)[5]

Procedure for Photoinitiated Polymerization:

-

Preparation of the Prepolymer Mixture:

-

In a clean, dry amber vial, combine PETMP and the 'ene' co-monomer at the desired stoichiometric ratio of thiol to ene functional groups (e.g., 1:1).[3]

-

Add the photoinitiator to the monomer mixture. A typical concentration is 0.1 to 3 wt%.[6][7]

-

If a solvent is used, dissolve all components thoroughly.[18] Ensure the mixture is homogeneous by gentle swirling or magnetic stirring.[5]

-

-

Degassing (Optional):

-

Sample Preparation and Curing:

-

Assemble a polymerization cell using two glass slides separated by a silicone spacer of the desired thickness.[5]

-

Carefully inject the prepolymer mixture into the polymerization cell.[5]

-

Place the filled cell under a UV lamp. The intensity and wavelength of the UV light will depend on the photoinitiator used (e.g., 365 nm).[5]

-

Irradiate the sample for a sufficient time to ensure complete polymerization. This can range from a few seconds to several minutes.[5][6]

-

-

Post-Polymerization Processing:

-

After irradiation, carefully disassemble the cell to retrieve the cured polymer film.

-

Wash the film with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator.[5]

-

Dry the polymer film under vacuum until a constant weight is achieved.

-

Characterization:

-

FTIR Spectroscopy: Monitor the disappearance of the thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1600-1650 cm⁻¹) peaks to confirm reaction completion.[5]

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the resulting polymer.[7]

-

Dynamic Mechanical Analysis (DMA): Evaluate the mechanical properties of the polymer network, such as storage modulus and crosslink density.[8]

Visualizations

Caption: Radical-mediated thiol-ene reaction mechanism.

Caption: General experimental workflow for photopolymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]

- 8. Hybrid Organic/Inorganic Thiol-ene-Based Photopolymerized Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. radtech.org [radtech.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of Conversion of Cyclic Enes/Thiol Copolymerized with BisEMA IADR Abstract Archives [iadr.abstractarchives.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 3D printing of reactive macroporous polymers via thiol–ene chemistry and polymerization-induced phase separation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00466C [pubs.rsc.org]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Pentaerythritol tetra(3-mercaptopropionate) molecular weight and formula

An In-depth Technical Guide to Pentaerythritol Tetra(3-mercaptopropionate)

For professionals in research, science, and drug development, a thorough understanding of key chemical reagents is paramount. Pentaerythritol tetra(3-mercaptopropionate), often abbreviated as PETMP, is a versatile crosslinking agent with significant applications in polymer chemistry, materials science, and biomedical engineering. This guide provides a detailed overview of its chemical properties, reaction mechanisms, and applications.

Core Molecular Data

Pentaerythritol tetra(3-mercaptopropionate) is a tetra-functional thiol compound. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C17H28O8S4 | [1][2][3][4] |

| Molecular Weight | 488.66 g/mol | [2][5] |

| Alternate Molecular Weight | 488.7 g/mol | [1] |

| Alternate Molecular Weight | 488.64 g/mol | [6] |

| CAS Number | 7575-23-7 | [1][2][5] |

Pivotal Role in Thiol-Ene Click Chemistry

Pentaerythritol tetra(3-mercaptopropionate) is a cornerstone in the field of "click chemistry," specifically in thiol-ene reactions. This type of reaction is favored for its high efficiency, selectivity, and mild reaction conditions.[7] The presence of four thiol (-SH) groups on the PETMP molecule allows it to act as a crosslinker, reacting with molecules containing "ene" (C=C double bond) functional groups to form stable thioether bonds.[6] This reaction can be initiated by UV light in the presence of a photoinitiator, leading to the formation of a polymer network.[3]

The thiol-ene reaction proceeds via a radical-mediated mechanism. The process begins with the photoinitiator generating a radical, which then abstracts a hydrogen atom from a thiol group, creating a thiyl radical. This thiyl radical subsequently adds across an ene group, and the resulting carbon-centered radical then abstracts a hydrogen from another thiol group, propagating the chain reaction and forming the polymer network.

Below is a diagram illustrating the logical workflow of using PETMP in a UV-initiated thiol-ene polymerization to create a crosslinked polymer network.

Experimental Protocols: Synthesis of a PETMP-based Polymer Network

The following is a generalized experimental protocol for the synthesis of a polymer network using Pentaerythritol tetra(3-mercaptopropionate) and a multifunctional acrylate, based on common thiol-ene reaction procedures.

Materials:

-

Pentaerythritol tetra(3-mercaptopropionate) (PETMP)

-

Pentaerythritol tetraacrylate (PETA) or another multifunctional acrylate[8]

-

A suitable photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)[3]

-

Solvent (if necessary, e.g., N,N-dimethylformamide)[8]

Procedure:

-

Reactant Preparation: The PETMP and the multifunctional acrylate (e.g., PETA) are mixed in a specific molar ratio. The ratio can be adjusted to control the properties of the final polymer.[7]

-

Initiator Addition: A small amount of photoinitiator (typically around 1 wt%) is added to the reactant mixture.[3]

-

Mixing: The components are thoroughly mixed until a homogeneous solution is obtained.

-

UV Curing: The mixture is then exposed to a UV light source. The duration of the exposure can vary depending on the intensity of the UV lamp and the specific reactants used.[3][9]

-

Polymerization: During UV exposure, the thiol-ene click reaction occurs, leading to the formation of a crosslinked polymer network.[9]

-

Post-curing: In some cases, a post-curing step involving heating may be performed to ensure complete reaction of the functional groups.

Applications in Research and Drug Development

The polymers synthesized using Pentaerythritol tetra(3-mercaptopropionate) have a wide range of applications, which are of significant interest to the scientific and drug development communities.

-

Drug Delivery: The resulting polymer networks can be designed to be degradable, making them suitable for controlled-release drug delivery systems.[7][10] The thioether and ester bonds within the polymer structure can be susceptible to hydrolysis and oxidation, allowing for the gradual release of an encapsulated therapeutic agent.[7][8]

-

Dental Materials: PETMP is utilized in the formulation of dental restorative materials.[10] The thiol-ene reaction allows for the rapid curing of these materials, forming a durable and strong composite suitable for dental applications.

-

Biomaterials and Hydrogels: This compound is used to prepare hydrogels with mucoadhesive properties, which are valuable for drug delivery to mucosal surfaces.[2] These hydrogels can be loaded with antimicrobial agents for targeted therapy.

-

Coatings and Adhesives: In material science, PETMP is a key component in UV-curable coatings and adhesives due to the rapid and efficient nature of the thiol-ene reaction.[4]

References

- 1. dataintelo.com [dataintelo.com]

- 2. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]

- 3. westmont.edu [westmont.edu]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy Pentaerythritol tetrakis(3-mercaptopropionate) | 7575-23-7 [smolecule.com]

Pentaerythritol Tetra(3-mercaptopropionate): A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetra(3-mercaptopropionate) (PETMP) is a tetrafunctional thiol compound widely utilized as a crosslinking agent and an intermediate in the synthesis of polymers, adhesives, and coatings.[1][2][3] Its high reactivity, attributed to the presence of four thiol groups, makes it a valuable component in thiol-ene click chemistry for creating polymeric networks.[4][5] This guide provides a comprehensive overview of the solubility and stability of PETMP, crucial parameters for its application in research and development, particularly in the pharmaceutical and materials science fields.

Chemical Structure

Pentaerythritol tetra(3-mercaptopropionate) consists of a central pentaerythritol core esterified with four 3-mercaptopropionic acid molecules.[6]

Solubility Profile

PETMP exhibits solubility in various organic solvents but is poorly soluble in water.[7] The following table summarizes the available quantitative solubility data for PETMP.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | ~3.69 mg/L | [8][9] |

| Water | 25 | ~7.8 mg/L | [7] |

| Ethanol | - | Soluble | [7] |

| Acetone | - | Soluble | [7] |

Partition Coefficient (Log P)

The partition coefficient between n-octanol and water (log Pow) for PETMP has been determined to be 3.03 at 30°C, indicating its lipophilic nature.[8]

Stability Profile

Under recommended storage conditions, PETMP is a stable compound.[8][9] However, its stability can be compromised by exposure to certain conditions, leading to degradation.

Storage Recommendations

For long-term storage, it is recommended to store PETMP at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] For products without a specified expiration date, a standard one-year warranty from the date of shipment is often applicable, with the recommendation to handle the product according to the defined conditions on the product literature.[10]

Degradation Pathways

The primary degradation pathways for PETMP and its polymeric networks involve hydrolysis of the ester linkages and oxidation of the thiol and resulting thioether groups.

-

Hydrolytic Degradation : The ester bonds in PETMP are susceptible to hydrolysis, a process that can be influenced by pH. Polymeric networks synthesized from PETMP have been observed to undergo slow hydrolytic degradation in phosphate buffer (pH 7.4).[11][12] Interestingly, the presence of the enzyme esterase does not appear to accelerate this process.[11][12]

-

Oxidative Degradation : The thiol groups in PETMP are prone to oxidation, which can lead to the formation of disulfide bonds. Furthermore, in polymeric networks formed through thiol-ene reactions, the resulting thioether bonds are responsive to oxidation.[11] Studies have shown that degradation is significantly faster in oxidative environments, such as in the presence of hydrogen peroxide, compared to hydrolysis.[11][12] PETMP is incompatible with strong oxidizing agents.[9]

-

Thermal Decomposition : When subjected to fire, PETMP can decompose to produce hazardous products, including carbon oxides and sulfur oxides.[9]

The following diagram illustrates the primary degradation pathways of PETMP.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PETMP [label="Pentaerythritol tetra(3-mercaptopropionate)\n(PETMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolytic Degradation\n(Slow)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Degradation\n(Faster)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed_Products [label="Pentaerythritol +\n3-Mercaptopropionic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Products [label="Disulfides &\nOxidized Thioethers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

PETMP -> Hydrolysis [label=" H₂O / pH ", color="#4285F4"]; Hydrolysis -> Hydrolyzed_Products [color="#4285F4"]; PETMP -> Oxidation [label=" Oxidizing Agents\n(e.g., H₂O₂) ", color="#34A853"]; Oxidation -> Oxidized_Products [color="#34A853"]; }

Caption: Degradation pathways of PETMP.Experimental Protocols

1. Synthesis of Pentaerythritol Tetra(3-mercaptopropionate)

The synthesis of PETMP is typically achieved through the esterification of pentaerythritol with 3-mercaptopropionic acid.[7][12][13]

-

Materials : Pentaerythritol, 3-mercaptopropionic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent (e.g., toluene).[14]

-

Procedure :

-

Combine pentaerythritol, 3-mercaptopropionic acid, and the acid catalyst in the solvent.

-

Heat the mixture and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by techniques such as liquid chromatography until completion.[12][13]

-

After the reaction, cool the mixture and wash it with a basic solution (e.g., sodium carbonate solution) to neutralize the acid catalyst, followed by washing with a saturated sodium chloride solution until neutral.[12]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product, if necessary, through techniques like vacuum distillation.[12]

-

The following diagram outlines the general workflow for the synthesis and purification of PETMP.

Caption: Synthesis and purification workflow for PETMP.

2. Stability Assessment: Quantification of Free Thiol Groups

To assess the stability of PETMP, particularly its degradation via oxidation, it is crucial to quantify the concentration of free thiol (-SH) groups over time. Ellman's test is a widely used colorimetric method for this purpose.[15][16][17][18]

-

Principle : The assay is based on the reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB²⁻). TNB²⁻ is a yellow-colored species that can be quantified spectrophotometrically at approximately 412 nm.

-

Materials :

-

DTNB (Ellman's reagent) solution.

-

A buffer solution (e.g., Tris buffer).

-

The PETMP sample to be analyzed.

-

UV-Vis spectrophotometer.

-

-

Procedure :

-

Prepare a reaction mixture containing the buffer and the DTNB solution in a cuvette.

-

Measure the absorbance of the mixture to obtain a background reading.

-

Add a known amount of the PETMP sample to the cuvette and mix thoroughly.

-

Allow the reaction to proceed for a specified time.

-

Measure the absorbance of the solution at 412 nm.

-

Calculate the concentration of free thiols using the Beer-Lambert law, with the known molar extinction coefficient of TNB²⁻ (approximately 13,600 M⁻¹cm⁻¹).[18]

-

The following diagram illustrates the workflow for assessing PETMP stability using Ellman's test.

Caption: Workflow for PETMP stability assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]

- 3. zkhtchem.com [zkhtchem.com]

- 4. Pentaerythritol tetra(3-mercaptopropionate) | 7575-23-7 | Benchchem [benchchem.com]

- 5. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. Pentaerythritol tetrakis(3-mercaptopropionate) 95 7575-23-7 [sigmaaldrich.com]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 16. cerealsgrains.org [cerealsgrains.org]

- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to Commercial Pentaerythritol Tetra(3-mercaptopropionate): Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a widely used crosslinking agent in various scientific and industrial applications. This document details its commercial availability, typical purity levels, synthesis and purification methodologies, potential impurities, and the analytical techniques employed for its quality assessment.

Commercial Sources and Purity

Pentaerythritol tetra(3-mercaptopropionate) is readily available from a multitude of chemical suppliers. The purity of commercially available PETMP typically ranges from 90% to over 99%. The intended application often dictates the required purity level, with applications in fields like dental materials and drug delivery demanding higher purity grades. Below is a summary of prominent suppliers and their offered purities.

| Supplier | Stated Purity | CAS Number |

| TCI America | >90.0%[1] | 7575-23-7 |

| Sigma-Aldrich | >95% | 7575-23-7 |

| LookChem | Not specified | 7575-23-7 |

| Smolecule | Not specified | 7575-23-7 |

| Chem-Impex | Not specified | 7575-23-7 |

| Santa Cruz Biotechnology | Not specified | 7575-23-7 |

Synthesis and Purification of Pentaerythritol Tetra(3-mercaptopropionate)

The industrial synthesis of PETMP is primarily achieved through the esterification of pentaerythritol with 3-mercaptopropionic acid. The reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Synthesis Methodologies

Several methods for the synthesis of PETMP have been reported, with variations in catalysts, solvents, and reaction conditions. A common laboratory-scale synthesis is outlined below.

Table 2: Summary of a Typical Laboratory Synthesis Protocol for Pentaerythritol Tetra(3-mercaptopropionate) [2]

| Step | Procedure | Reagents and Conditions |

| 1. Reaction Setup | To a flask equipped with a stirrer and thermometer, add the reactants and solvent. | Pentaerythritol, 3-mercaptopropionic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane. |

| 2. Esterification | Stir the mixture at room temperature. | The reaction progress can be monitored by techniques such as liquid chromatography to follow the consumption of 3-mercaptopropionic acid. |

| 3. Filtration | After the reaction is complete, filter the mixture. | This step removes the solid urea byproduct formed from DCC. |

Purification Protocols

Post-synthesis, a multi-step purification process is essential to remove unreacted starting materials, catalysts, and byproducts.

Table 3: Detailed Purification Protocol for Pentaerythritol Tetra(3-mercaptopropionate) [2]

| Step | Procedure | Reagents and Conditions |

| 1. Alkaline Wash | Wash the filtrate with an aqueous sodium carbonate solution. | 10 wt% Na2CO3 solution is used to neutralize and remove acidic impurities. |

| 2. Brine Wash | Wash the organic phase with a saturated sodium chloride solution. | This step removes residual water and water-soluble impurities. |

| 3. Drying | Dry the organic phase. | Anhydrous sodium sulfate or magnesium sulfate can be used. |

| 4. Solvent Removal | Remove the solvent under reduced pressure. | Rotary evaporation is a common method. |

| 5. Vacuum Distillation | Further purify the product by vacuum distillation. | This step removes lower boiling point impurities. |

Potential Impurities

The purity of PETMP is influenced by the completeness of the reaction and the effectiveness of the purification process. Several impurities can be present in the final product.

-

Pentaerythritol tri(3-mercaptopropionate): This is the most common impurity, resulting from the incomplete esterification of pentaerythritol.[2]

-

Residual 3-mercaptopropionic acid: Unreacted starting material that can be present if the reaction does not go to completion or if the washing steps are insufficient.

-

Residual Pentaerythritol: Unreacted starting material.

-

Catalyst Residues: Traces of the acid catalyst (e.g., methanesulfonic acid) or other reagents like DMAP may remain.

-

Byproducts of Side Reactions: Depending on the reaction conditions, other side products may be formed.

Analytical Methods for Purity Determination

A combination of analytical techniques is employed to assess the purity of PETMP and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of PETMP. While specific, detailed protocols are often proprietary to the manufacturer, a general approach can be described. The method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, with UV detection. The retention times of the main peak (PETMP) and any impurity peaks are used to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of PETMP and the identification of impurities. The proton NMR spectrum would show characteristic signals for the methylene groups of the pentaerythritol core and the propionate side chains, as well as the thiol protons. Integration of the peaks can be used to determine the relative amounts of the main product and any ester-containing impurities.

Visualizing Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Pentaerythritol tetra(3-mercaptopropionate).

Caption: A generalized workflow for the synthesis and purification of PETMP.

Analytical Quality Control Workflow

The diagram below outlines a typical quality control process for ensuring the purity of Pentaerythritol tetra(3-mercaptopropionate).

References

Safety and Handling of Pentaerythritol Tetra(3-mercaptopropionate): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Pentaerythritol tetra(3-mercaptopropionate) (PETMP) in a research environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory setting.

Chemical and Physical Properties

Pentaerythritol tetra(3-mercaptopropionate) is a multifunctional thiol compound commonly used in polymer chemistry, particularly in thiol-ene click reactions.[1] It is a colorless, viscous liquid with a characteristic stench.[2][3]

| Property | Value | References |

| Molecular Formula | C17H28O8S4 | [4] |

| Molecular Weight | 488.66 g/mol | [4] |

| CAS Number | 7575-23-7 | [4] |

| Appearance | Colorless, clear, viscous liquid | [2][3] |

| Odor | Stench | [2][3] |

| Melting Point | ca. -40.1 °C | [3] |

| Boiling Point | 275 °C at 1 hPa | [2][3] |

| Density | 1.28 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water | [5] |

| Stability | Stable under recommended storage conditions. | [2] |

Hazard Identification and GHS Classification

PETMP is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [2][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [7] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [2][6] |

Hazard Pictograms:

Toxicological Information

Acute Effects:

-

Oral: Harmful if swallowed. The oral LD50 in rats is between 1,000 and 2,000 mg/kg. [4]* Inhalation: May cause respiratory irritation. [7]* Skin: May cause an allergic skin reaction upon contact. [2][6]* Eyes: May cause eye irritation. [4] Chronic Effects:

-

Sensitization: May cause an allergic skin reaction. [2][6]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate carcinogenic, mutagenic, or reproductive effects. [2][4]Tests on bacterial or mammalian cell cultures did not show mutagenic effects. [2] Potential Signaling Pathways: While specific signaling pathways for PETMP toxicity are not well-documented, thiol-containing compounds, in general, can exert toxic effects through interaction with cellular signaling systems. Exposure to thiol-reactive substances can lead to the modification of key proteins involved in cell signaling. [4]This can affect processes such as phosphoinositide metabolism, protein kinase activation, and intracellular calcium signals, potentially leading to abnormalities in cell metabolism and growth. [4]Thiol compounds can also induce reductive stress, which may activate the hypoxia response pathway. [8]

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for Pentaerythritol tetra(3-mercaptopropionate). [6][9]However, due to its thiol functional groups, it is prudent to adhere to the exposure limits for other mercaptans as a precautionary measure.

| Organization | Exposure Limit for Thiols (e.g., Methyl Mercaptan) |

| NIOSH (REL) | 0.5 ppm (15-minute ceiling) |

| ACGIH (TLV) | 0.5 ppm (8-hour TWA) |

Safe Handling and Storage

Engineering Controls

-

Work with PETMP should be conducted in a well-ventilated area, preferably within a chemical fume hood. [4]* Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling PETMP:

-

Eye/Face Protection: Chemical safety goggles or a face shield. [4][6]* Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. [6] * Lab Coat: A standard laboratory coat should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate cartridge (e.g., type ABEK) should be used. [9]

References

- 1. ftp.cdc.gov [ftp.cdc.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiol modification and cell signalling in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]

- 6. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol reductive stress activates the hypoxia response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Pentaerythritol tetrakis(3-mercaptopropionate) | 7575-23-7 [smolecule.com]

Methodological & Application

Application Notes and Protocols: Thiol-Ene Photopolymerization using Pentaerythritol tetra(3-mercaptopropionate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene "click" chemistry has emerged as a powerful tool for the synthesis of well-defined polymer networks under mild conditions. This method, characterized by its high efficiency, selectivity, and rapid reaction rates, is particularly advantageous in the fields of biomaterials and drug delivery. Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a tetrathiol monomer, is a key component in these reactions, enabling the formation of crosslinked polymer networks with tunable properties. When combined with various 'ene' monomers and a photoinitiator, PETMP-based formulations can be rapidly cured using UV light to form hydrogels and other polymeric structures.

These materials are promising for a range of applications, including controlled drug release, tissue engineering scaffolds, and 3D printing of biomedical devices.[1][2][3] The resulting polymers can be designed to be biodegradable, with hydrolytically cleavable ester bonds and oxidation-responsive thioether bonds, offering tailored degradation profiles for specific therapeutic needs.[1][4]

Core Concepts and Signaling Pathway

The thiol-ene photopolymerization reaction proceeds via a free-radical mechanism. Upon exposure to UV light, a photoinitiator generates free radicals. These radicals abstract a hydrogen atom from a thiol group on the PETMP molecule, creating a thiyl radical. This thiyl radical then rapidly adds across a carbon-carbon double bond of an 'ene' monomer. The resulting carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain reaction. This step-growth polymerization mechanism leads to the rapid formation of a homogeneous polymer network.

In the context of drug delivery, these PETMP-based hydrogels can be designed to respond to specific biological cues, such as the oxidative environment of inflamed tissues. The thioether bonds within the polymer backbone are susceptible to oxidation, leading to degradation of the network and subsequent release of an encapsulated therapeutic agent.

Caption: Thiol-Ene Photopolymerization for Drug Delivery.

Experimental Protocols

Materials

-

Pentaerythritol tetra(3-mercaptopropionate) (PETMP) (CAS: 7575-23-7)[1]

-

'Ene' monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Triallyl-1,3,5-triazine-2,4,6-trione (TATATO))[3][5]

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), Irgacure 2959)[6][7]

-

Solvent (if required, e.g., Toluene, Dimethylformamide (DMF))[4][8]

-

Drug to be encapsulated

Equipment

-

UV lamp (e.g., 365 nm)[7]

-

Vortex mixer

-

Molds for hydrogel casting (e.g., Teflon molds)[9]

-

Rheometer for mechanical analysis

-

Fourier-Transform Infrared (FTIR) Spectrometer for chemical analysis

-

Scanning Electron Microscope (SEM) for morphology analysis

Protocol 1: Preparation of a PETMP-PEGDA Hydrogel for Drug Delivery

This protocol describes the formation of a hydrogel suitable for encapsulating and releasing a therapeutic agent.[5][10]

Caption: Experimental Workflow for Hydrogel Synthesis.

-

Preparation of the Pre-polymer Solution:

-

In a suitable vessel, combine PETMP and PEGDA. The stoichiometric ratio of thiol to ene functional groups can be varied to tune the mechanical properties of the resulting hydrogel. A 1:1 ratio is a common starting point.[10]

-

If necessary, dissolve the components in a minimal amount of a suitable solvent.

-

Add the photoinitiator to the mixture. The concentration of the photoinitiator can be adjusted to control the polymerization rate.[7]

-

If encapsulating a drug, add the desired amount of the therapeutic agent to the pre-polymer solution.

-

Thoroughly mix the solution using a vortex mixer until all components are fully dissolved and the solution is homogeneous.

-

-

Photopolymerization:

-

Pipette the pre-polymer solution into a mold of the desired shape and thickness.

-

Expose the mold to UV light for a sufficient duration to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration, light intensity, and the thickness of the sample.

-

-

Post-Polymerization Processing:

-

Carefully remove the hydrogel from the mold.

-

The hydrogel can be washed to remove any unreacted monomers or photoinitiator.

-

Protocol 2: Characterization of PETMP-based Hydrogels

Swelling Behavior:

-

Prepare hydrogel discs of a known initial weight (W_d).

-

Immerse the discs in a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

-

At predetermined time intervals, remove the discs, gently blot the surface to remove excess water, and weigh them (W_s).

-

Calculate the swelling ratio as: (W_s - W_d) / W_d.

Mechanical Properties:

-

Use a rheometer or a dynamic mechanical analyzer (DMA) to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.[11]

-

Compression tests can also be performed to determine the Young's modulus and compressive strength.[2]

Drug Release:

-

Place a drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

-

At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.

-

Quantify the concentration of the released drug in the aliquot using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the cumulative drug release as a function of time.

Data Presentation

Table 1: Formulation and Mechanical Properties of PETMP-based Polymers

| 'Ene' Monomer | Thiol:Ene Ratio | Photoinitiator (wt%) | Young's Modulus (MPa) | Reference |

| Tri(ethyleneglycol)divinylether (TEG) | Stoichiometric | Not Specified | 13 | [2] |

| Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | 1:1 | Not Specified | Not Specified | [3] |

| Poly(ethylene glycol) diacrylate (PEGDA) | 1:1 | Not Specified | Superior at this ratio | [10] |

Table 2: Drug Loading and Release from PETMP-PEGDA Hydrogels

| Drug | Loading Efficiency | Release Profile | Key Finding | Reference |

| Clindamycin | Higher in hydrophilic gels | Sustained release | Strong antibacterial activity against S. aureus | [5][10] |

| Clotrimazole | Lower than clindamycin | Less sustained | Less pronounced antifungal effects | [5][10] |

Conclusion

Thiol-ene photopolymerization using PETMP offers a versatile and efficient method for the fabrication of advanced polymer networks for drug delivery and other biomedical applications. The ability to tune the chemical and mechanical properties of these materials by adjusting the formulation provides a powerful platform for designing sophisticated and responsive drug delivery systems. The protocols outlined in this document provide a starting point for researchers to explore the potential of this exciting chemistry in their own work.

References

- 1. nbinno.com [nbinno.com]

- 2. 3D printing of reactive macroporous polymers via thiol–ene chemistry and polymerization-induced phase separation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00466C [pubs.rsc.org]

- 3. dtu.dk [dtu.dk]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 9. DSpace [wyoscholar.uwyo.edu]

- 10. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]

- 11. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Crosslinking Polymer Networks with Pentaerythritol tetra(3-mercaptopropionate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Pentaerythritol tetra(3-mercaptopropionate) (PETMP) as a crosslinking agent in the formation of polymer networks. The primary focus is on its application in thiol-ene click chemistry for the synthesis of hydrogels and other biocompatible materials relevant to drug delivery and tissue engineering.

Introduction to Pentaerythritol tetra(3-mercaptopropionate) (PETMP)

Pentaerythritol tetra(3-mercaptopropionate), also known as PETMP or PETM, is a tetra-functional thiol molecule widely employed as a crosslinker in polymer chemistry. Its four thiol (-SH) groups readily participate in thiol-ene "click" reactions with various "ene"-containing polymers, such as those functionalized with acrylate or allyl groups.[1] This reaction is highly efficient, proceeds under mild conditions (including photo-initiation at room temperature), and exhibits minimal sensitivity to oxygen, making it a versatile tool for creating well-defined polymer networks.[2]

The resulting crosslinked networks often exhibit desirable properties for biomedical applications, including biocompatibility, biodegradability (due to the presence of ester and thioether linkages), and tunable mechanical properties.[2] Common applications include the formation of hydrogels for controlled drug release, scaffolds for tissue engineering, mucoadhesive platforms, and antimicrobial delivery systems.[2][3]

Thiol-Ene Click Chemistry: Reaction Mechanism

The thiol-ene reaction can proceed via a radical-mediated step-growth polymerization. The process is typically initiated by photolysis or thermal decomposition of a radical initiator.

Reaction Scheme:

-

Initiation: A radical initiator (e.g., a photoinitiator under UV light) abstracts a hydrogen atom from a thiol group (R-SH) on the PETMP molecule, forming a thiyl radical (R-S•).

-

Propagation (Thiol-Ene Addition): The thiyl radical adds across the double bond of an "ene" functional group (e.g., an acrylate), forming a carbon-centered radical.

-

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether bond. This new thiyl radical can then participate in another propagation step.

This step-wise reaction continues until a crosslinked polymer network is formed.

Caption: Thiol-Ene "Click" Chemistry Reaction Mechanism.

Application: Hydrogel Formation with Poly(ethylene glycol) Diacrylate (PEGDA)

PETMP is frequently co-polymerized with poly(ethylene glycol) diacrylate (PEGDA) to form hydrogels with tunable properties for various biomedical applications. The thiol groups of PETMP react with the acrylate groups of PEGDA to form a crosslinked network.

This protocol describes the synthesis of PETMP-PEGDA hydrogels via photopolymerization.

Materials:

-

Pentaerythritol tetra(3-mercaptopropionate) (PETMP)

-

Poly(ethylene glycol) diacrylate (PEGDA), various molecular weights (e.g., 400, 3400, 10000 Da)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA; or Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solvent for photoinitiator (e.g., N-vinylpyrrolidone, NVP; or ethanol)

-

UV light source (365 nm)

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve the desired concentration of PEGDA (e.g., 10-40 wt%) in PBS.

-

Prepare a stock solution of the photoinitiator (e.g., 10% w/v in NVP or ethanol).

-

-

Formulation:

-

In a suitable vessel, add the PEGDA solution.

-

Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration of 0.5-2 wt% relative to the monomers. Mix thoroughly.

-

Add PETMP to the mixture. The molar ratio of thiol groups (from PETMP) to acrylate groups (from PEGDA) can be varied to control the network properties. A stoichiometric ratio (1:1) of thiol to acrylate groups often results in superior mechanical properties.[2][3]

-

Vortex the final solution to ensure homogeneity.

-

-

Casting and Curing:

-

Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass slides with spacers for thin films, or into a cylindrical mold).

-

Expose the mold to UV light (365 nm, e.g., 8 mW/cm²) for a sufficient time to ensure complete crosslinking (typically 5-15 minutes). The exact time will depend on the photoinitiator concentration, light intensity, and sample thickness.

-

-

Post-Curing and Swelling:

-

Carefully remove the crosslinked hydrogel from the mold.

-

To remove any unreacted monomers and initiator, immerse the hydrogel in a large volume of PBS.

-

Allow the hydrogel to swell to equilibrium, typically for 24-48 hours, with periodic changes of the PBS.

-

-

Characterization:

-

The hydrogel's physical and mechanical properties can then be characterized using standard techniques (see Section 5).

-

References

Application Notes and Protocols for Pentaerythritol tetra(3-mercaptopropionate) in UV Curable Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals